molecular formula C21H20ClN5O3 B2532208 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-07-3

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2532208
M. Wt: 425.87
InChI Key: UHTQUXURYTWUOL-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

PET Imaging in Parkinson's Disease

  • Application : Synthesis of [11C]HG-10-102-01, potentially used for imaging LRRK2 enzyme in Parkinson's disease.
  • Process : The reference standard HG-10-102-01 was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid. The target tracer [11C]HG-10-102-01 was prepared with high radiochemical yield and purity (Wang et al., 2017).

Formulation Development for Poorly Water-Soluble Compounds

  • Application : Developing formulations for early toxicology and clinical studies of poorly soluble compounds.
  • Focus : A specific compound (not directly matching the query compound) was investigated to improve in vivo exposure and plasma concentrations in various species (Burton et al., 2012).

Antimicrobial and Anticancer Agents

  • Application : Synthesis of novel compounds for potential use as antimicrobial and anticancer agents.
  • Method : A series of compounds were synthesized and characterized, exhibiting higher anticancer activity than the reference drug and good antimicrobial activity (Hafez et al., 2016).

Acetylcholinesterase Inhibitors

  • Application : Design and synthesis of selective acetylcholinesterase inhibitors.
  • Results : Compounds showed significant inhibitory activity against acetylcholinesterase, with potential implications for treating conditions like Alzheimer's disease (Saeedi et al., 2019).

Anticancer and Antimicrobial Agents

  • Application : Synthesis and molecular docking study of new compounds for anticancer and antimicrobial uses.
  • Outcome : The synthesized compounds showed promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021).

Isomorphous Structures

  • Application : Investigation of isomorphous structures obeying the chlorine-methyl exchange rule.
  • Significance : This study contributes to the understanding of isomorphism in chemical compounds (Swamy et al., 2013).

Defluorination of Oxazolidinones

  • Application : Exploratory study of the defluorination of (aminofluorophenyl)oxazolidinones.
  • Implication : Understanding the photochemical reactions of these compounds, which is crucial for developing new pharmaceuticals (Fasani et al., 2008).

Structural and Antiproliferative Studies

  • Application : Synthesis and evaluation of a novel compound for antiproliferative activity.
  • Methodology : The compound was synthesized and characterized using various spectroanalytical techniques, contributing to the development of new anticancer agents (Prasad et al., 2018).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-13-18(19(25-30-13)15-4-2-3-5-16(15)22)20(28)27-11-14-10-23-21(24-17(14)12-27)26-6-8-29-9-7-26/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQUXURYTWUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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